molecular formula C19H14N4OS B2992149 N-([2,4'-bipyridin]-4-ylmethyl)benzo[d]thiazole-6-carboxamide CAS No. 2034579-48-9

N-([2,4'-bipyridin]-4-ylmethyl)benzo[d]thiazole-6-carboxamide

Cat. No. B2992149
CAS RN: 2034579-48-9
M. Wt: 346.41
InChI Key: AUJOVEFVJOEIDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-([2,4’-bipyridin]-4-ylmethyl)benzo[d]thiazole-6-carboxamide” is a small molecule that has been identified as an inhibitor of K1 capsule formation in uropathogenic Escherichia coli (UPEC) with an IC 50 value of 1.04 ± 0.13 μM and a >200-fold selectivity index (SI) in BC5637 bladder cells .


Synthesis Analysis

The synthesis of this compound starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach . Benzothiazole-6-carboxylic acid may be used in the synthesis of this compound .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, 1H NMR (400 MHz, DMSO) δ 10.94 (s, 1H), 9.61 (s, 1H), 8.81 (d, J = 1.6 Hz, 1H), 8.33 (d, J = 4.4 Hz, 1H), 8.25 (d, J = 6.8 Hz, 1H), 8.11 (dd, J = 1.2, 5.6 Hz, 1H), 7.86 (d, J = 1.6 Hz, 1H), 7.76 (dd, J = 1.6, 3.2 Hz, 1H) ppm; 13C NMR (100 MHz, DMSO) δ 166.1, 159.8, 155.2 .

Scientific Research Applications

Synthesis and Material Science

Compounds related to N-([2,4'-bipyridin]-4-ylmethyl)benzo[d]thiazole-6-carboxamide have been utilized in the synthesis of benzothiazoles and thiazolopyridines, which are prevalent in pharmaceuticals and organic materials. A metal- and reagent-free method for the uniform synthesis of these compounds through TEMPO-catalyzed electrolytic C–H thiolation has been reported, demonstrating the versatility of these compounds in creating a host of benzothiazoles and thiazolopyridines from N-(hetero)arylthioamides (Qian, Li, Song, & Xu, 2017).

Anticancer Activity

Significant research has been conducted into the anticancer properties of benzothiazole derivatives. For example, a study on benzo[d]thiazole-2-carboxamide derivatives has demonstrated their potential as epidermal growth factor receptor inhibitors, with certain compounds showing moderate to excellent potency against various cancer cell lines without significant toxicity to normal cells (Zhang, Deng, Zhang, Meng, Wu, Li, Zhao, & Hu, 2017). Another study focused on a gold(III) complex with a related ligand, showing promising antiproliferative effects against human cancer cells and potent inhibition of the zinc finger protein PARP-1 (Citta, Scalcon, Göbel, Bertrand, Wenzel, Folda, Rigobello, Meggers, & Casini, 2016).

Antimicrobial Properties

Derivatives of benzothiazole have been evaluated for their antimicrobial activity. For instance, novel thiazolepyridine conjugated benzamides have been synthesized and demonstrated moderate bacterial growth inhibition against strains like Staphylococcus aureus and Bacillus subtilis, indicating their potential as antibacterial agents (Karuna, Reddy, Syed, & Atta, 2021). Additionally, benzothiazole incorporated thiazolidin-4-ones and azetidin-2-ones derivatives have shown moderate to good antimicrobial properties against a range of bacterial and fungal strains (Gilani, Nagarajan, Dixit, Taleuzzaman, & Khan, 2016).

Future Directions

The compound shows potential for inhibiting K1 capsule formation in UPEC, which could have implications for the treatment of urinary tract infections. Future research could focus on further characterizing the compound’s mechanism of action and evaluating its efficacy in preclinical and clinical studies .

properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4OS/c24-19(15-1-2-16-18(10-15)25-12-23-16)22-11-13-3-8-21-17(9-13)14-4-6-20-7-5-14/h1-10,12H,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJOVEFVJOEIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.